molecular formula C12H18F6N2O4 B2614928 N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid CAS No. 2445791-85-3

N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2614928
CAS No.: 2445791-85-3
M. Wt: 368.276
InChI Key: VXHWQPJAZVXXAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine derivatives with cyclobutyl amines under specific conditions. One common method includes the use of catalytic amounts of gold (Au) in the presence of 3,5-dichloropyridine N-oxide and methanesulfonic acid . This reaction results in the formation of the desired compound through a series of ring-opening and ring-closing reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Mechanism of Action

The mechanism of action of N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid is unique due to its combination of a cyclobutyl ring and an azetidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(1-methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2C2HF3O2/c1-8(3-2-4-8)10-7-5-9-6-7;2*3-2(4,5)1(6)7/h7,9-10H,2-6H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHWQPJAZVXXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)NC2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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